N-(2-Amino-4-chlorophenyl)anthranilic acid

Overview

Description

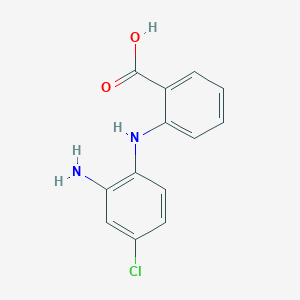

N-(2-Amino-4-chlorophenyl)anthranilic acid is an organic compound with the molecular formula C13H11ClN2O2. It is a derivative of anthranilic acid, where the amino and chloro substituents are positioned on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Amino-4-chlorophenyl)anthranilic acid can be synthesized through the reaction of 2-(4-chloro-2-nitrophenyl)amino-benzoic acid with reducing agents. The nitro group is reduced to an amino group under suitable conditions, typically using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound involves large-scale reduction processes, often utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and catalyst concentration .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group is converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced further to form various derivatives, depending on the reducing agents and conditions used.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon as a catalyst is commonly used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of fully reduced amines.

Substitution: Formation of substituted anthranilic acid derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-Amino-4-chlorophenyl)anthranilic acid acts as a versatile building block for creating more complex molecules. Its structure allows for various derivatizations that can lead to new compounds with enhanced properties .

Biology

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess antimicrobial effects against Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Klebsiella pneumoniae. .

- Anti-inflammatory Activity : It has been evaluated for its potential as an anti-inflammatory agent, with some derivatives showing comparable efficacy to standard drugs like diclofenac and ibuprofen .

Medicine

The compound is under investigation for its potential as a pharmaceutical intermediate in drug synthesis. Notably, modifications to its structure have resulted in compounds with improved analgesic activity compared to existing pain relievers .

Industry

This compound is utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to form stable complexes makes it valuable in industrial applications .

Case Study 1: Antimicrobial Activity

A study synthesized several compounds using halogen-substituted anthranilic acids combined with aminoquinoline derivatives. Among these, certain derivatives displayed significant antibiofilm activity against Pseudomonas aeruginosa, reducing biofilm formation by nearly 50% .

| Compound | Biofilm Reduction (%) | Virulence Reduction (%) |

|---|---|---|

| Compound 15 | 50% | N/A |

| Compound 23 | N/A | 70% |

Case Study 2: Anti-inflammatory Evaluation

In vitro testing of novel hybrids derived from this compound demonstrated notable inhibition of albumin denaturation, indicating potential anti-inflammatory properties:

| Hybrid Compound | Albumin Protection (μg/mL) | Comparison |

|---|---|---|

| Compound 4b | 11 | Higher than standards |

| Compound 4c | 13.6 | Comparable to diclofenac |

| Compound 4d | 15.9 | Comparable to ibuprofen |

Mechanism of Action

The mechanism of action of N-(2-Amino-4-chlorophenyl)anthranilic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro substituents play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to its observed biological effects .

Comparison with Similar Compounds

- N-Phenylanthranilic acid

- 4-Chloro-N-methylaniline

- 2-Amino-6-methylbenzoic acid

Comparison: N-(2-Amino-4-chlorophenyl)anthranilic acid is unique due to the presence of both amino and chloro groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity. Compared to N-Phenylanthranilic acid, the chloro substituent enhances its potential for nucleophilic substitution reactions. The presence of the amino group differentiates it from 4-Chloro-N-methylaniline, providing additional sites for chemical modification .

Biological Activity

N-(2-Amino-4-chlorophenyl)anthranilic acid (CAS 67990-66-3) is an anthranilic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an anthranilic acid core modified with an amino group and a chlorine atom at the para position of the phenyl ring. This structural modification is crucial for its biological activity, influencing binding affinity and specificity towards various molecular targets.

The biological effects of this compound are primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound may reduce the synthesis of prostaglandins, which are mediators of pain and inflammation .

Key Mechanisms:

- Enzyme Inhibition: Interaction with COX-2 leading to decreased prostaglandin synthesis.

- Antimicrobial Activity: Potential effectiveness against multidrug-resistant strains of Neisseria gonorrhoeae and other pathogens .

1. Analgesic Properties

Research indicates that this compound exhibits analgesic properties. In studies using the writhing test in mice, this compound demonstrated significant pain relief comparable to known analgesics like mefenamic acid .

2. Antimicrobial Activity

The compound has shown promising results against various bacterial strains, particularly Neisseria gonorrhoeae. It was found to inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/ml . Moreover, it exhibited selectivity against pathogenic bacteria while sparing beneficial commensal bacteria such as Lactobacillus spp., indicating a favorable safety profile for potential therapeutic applications .

3. Anti-inflammatory Effects

This compound's anti-inflammatory effects have been linked to its ability to modulate cytokine production in infected cells. Studies demonstrated a reduction in pro-inflammatory cytokines in response to treatment with fenamic acids, including derivatives of anthranilic acid .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is vital for optimizing its pharmacological properties. Modifications at various positions on the anthranilic acid scaffold can significantly alter its biological activity:

| Modification | Effect on Activity |

|---|---|

| Chlorine substitution at para position | Enhances COX-2 inhibition |

| Additional aromatic groups | May improve binding affinity |

| Alterations in amino group | Can influence solubility and potency |

Case Study 1: Analgesic Efficacy

In a study investigating the analgesic efficacy of this compound derivatives, it was found that modifications led to improved potency compared to traditional analgesics like mefenamic acid. The study utilized docking simulations to predict binding interactions with COX-2, revealing that certain derivatives exhibited enhanced analgesic activity due to better binding profiles .

Case Study 2: Antimicrobial Potency

A drug repurposing study identified this compound as part of a broader class of fenamic acids effective against Neisseria gonorrhoeae. The compound not only inhibited bacterial growth but also demonstrated a low frequency of resistance mutations, suggesting its potential as a viable treatment option for resistant infections .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2-Amino-4-chlorophenyl)anthranilic acid, and how can reaction conditions be optimized?

- Methodology :

- Iron-Catalyzed C–H Activation : Use 8-quinolinylamide as a directing group with Fe/diphosphine catalysts (e.g., dppe or dppp) and organometallic bases (e.g., LiOtBu) in anhydrous THF at 80°C. Optimize ligand choice (dppp yields >85% selectivity) .

- Copper-Catalyzed Amination : React 2-chlorobenzoic acid derivatives with substituted anilines using CuI/1,10-phenanthroline in DMSO at 110°C. Acid protection is unnecessary; yields reach 99% with electron-deficient aryl chlorides .

Q. How can researchers validate the purity and structural integrity of this compound?

- Analytical Workflow :

HPLC–NMR Coupling : Use 800 MHz HPLC–NMR to resolve phase II metabolites (e.g., β-1-O-acyl glucuronides) in biological matrices .

Vibrational Spectroscopy : Compare experimental IR spectra with B3LYP/6-31G+(d,p)-calculated frequencies to confirm functional groups (e.g., NH stretching at 3350–3450 cm⁻¹) .

X-Ray Crystallography : Analyze supramolecular architectures (e.g., trans-anti vs. trans-syn dimeric structures) to verify regioselectivity .

Q. What biological activities have been reported for anthranilic acid derivatives, and how are they assayed?

- Key Findings :

- Anticancer Activity : Screen derivatives using NCI’s in vitro panel (e.g., GI₅₀ < 10⁻⁷ M for pyridinyl esters in xenograft models). Use COMPARE analysis to link activity to tubulin inhibition .

- Anti-Inflammatory Mechanisms : Assess prostaglandin biosynthesis inhibition via COX-2 enzymatic assays (IC₅₀ values vs. flufenamic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges in amination reactions be addressed during synthesis?

- Strategies :

- Directing Group Engineering : Introduce sterically hindered groups (e.g., 2,6-dimethylaniline) to suppress para-amination. Copper catalysts favor ortho-selectivity in 2-chlorobenzoic acids .

- Ligand Screening : Test diphosphine ligands (dppp > dppe) to enhance iron-catalyzed C–H activation efficiency .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

- Case Study :

- In Vitro vs. In Vivo Discrepancies : For anticancer derivatives (e.g., compound 25), validate hollow fiber assays (moderate activity) against xenograft models. Adjust dosing protocols to account for metabolic instability .

- Structural Variants : Compare N-(α-ketoacyl)anthranilic acids in Fischer indolisation. Use acetic acid (neat) to minimize hydrolysis by-products (e.g., benzoxazinones) .

Q. How can computational modeling predict structure-activity relationships (SAR) for anthranilic acid derivatives?

- Workflow :

DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to correlate dipole moments with solubility .

Molecular Docking : Simulate binding to COX-2 active sites; prioritize substituents with π-π stacking (e.g., trifluoromethyl groups) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Guidelines :

- Thermal Stability : Store at 2–8°C in airtight containers; avoid >40°C to prevent decomposition (TGA data shows 5% mass loss at 150°C) .

- Light Sensitivity : Use amber vials; UV-Vis spectra indicate photodegradation above 300 nm .

Q. How do metabolic pathways influence the pharmacological profile of anthranilic acid derivatives?

- Key Pathways :

- Phase II Metabolism : Identify β-glucuronidation sites via LC–MS/MS after human liver microsome incubation. Major metabolites include 2-hydroxymethyl and 4-hydroxy derivatives .

- Hydrolysis Risks : Monitor amide bond cleavage in acidic conditions (e.g., gastric pH); stabilize via methyl ester prodrugs .

Properties

IUPAC Name |

2-(2-amino-4-chloroanilino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c14-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)13(17)18/h1-7,16H,15H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVPMZFEYCGSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60346259 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67990-66-3 | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Amino-4-chlorophenyl)anthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60346259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.